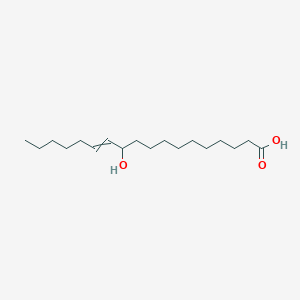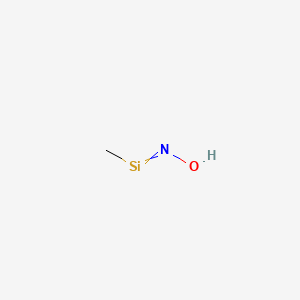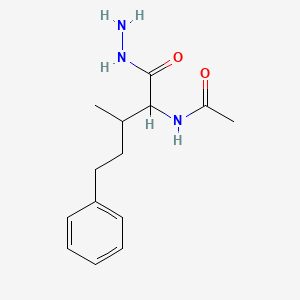
11-Hydroxyoctadec-12-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxyoctadec-12-enoic acid is a long-chain fatty acid with the molecular formula C18H34O3 It is a hydroxylated derivative of octadecenoic acid, characterized by the presence of a hydroxyl group at the 11th carbon and a double bond between the 12th and 13th carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyoctadec-12-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of octadecenoic acid using specific catalysts and reagents. For instance, the use of imidazole salts for dehydration, NaH-promoted reaction of ricinoleic acid methyl ester with MeI catalyzed by lipase P, and macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid are some of the methods employed .
Industrial Production Methods: Industrial production of this compound often involves the esterification of ricinoleic acid by maleic or succinic anhydride, followed by macrolactonization using Boc2O–Et3N/DMAP or Boc2O–(i-Pr)2Net–pyrrolidinopyridine (4-PP). These methods ensure the production of biodegradable polyanhydrides and polyesters that are used as agents to deliver drugs to necessary targets .
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hypervalent iodine (III) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using NaH or other reducing agents.
Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .
Aplicaciones Científicas De Investigación
11-Hydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biodegradable polyanhydrides and polyesters.
Medicine: It is used as a drug delivery agent due to its biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Ricinoleic Acid: A hydroxylated fatty acid with similar properties and applications.
cis-Vaccenic Acid: Another hydroxylated fatty acid used as a bacterial biomarker.
12-Hydroxyoctadec-9-enoic Acid: A compound with similar chemical structure and reactivity.
Uniqueness: 11-Hydroxyoctadec-12-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical properties and reactivity. Its ability to form biodegradable polyanhydrides and polyesters makes it particularly valuable in medical and industrial applications .
Propiedades
Número CAS |
922174-72-9 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
11-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
Clave InChI |
ONAMALXVRDKFRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(CCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)


![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
